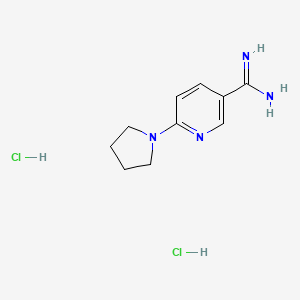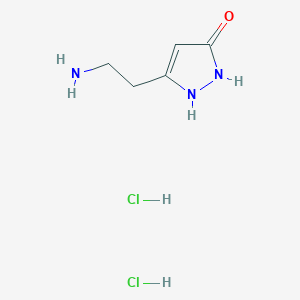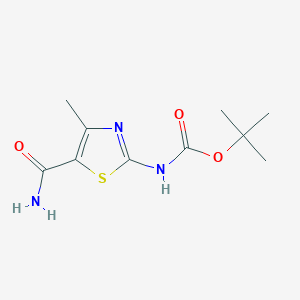
叔丁基N-(5-氨基甲酰基-4-甲基-1,3-噻唑-2-基)氨基甲酸酯
描述
tert-Butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate: is a synthetic organic compound that features a thiazole ring, a carbamate group, and a tert-butyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the thiazole ring, known for its biological activity, makes this compound a valuable candidate for further research and development.
科学研究应用
Chemistry
In chemistry, tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its antimicrobial and antifungal properties, making this compound a candidate for the development of new pharmaceuticals.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. The presence of the carbamate group suggests possible applications in the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate can be used in the formulation of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
作用机制
Target of Action
It is known that carbamates often target enzymes or receptors in the body, altering their function .
Mode of Action
Carbamates typically work by interacting with their targets and causing changes in their function . For instance, they can inhibit enzymes, block receptors, or alter signal transduction pathways.
Biochemical Pathways
Carbamates often affect pathways related to the function of their targets . For example, if the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in.
Pharmacokinetics
Carbamates are generally well absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
For example, if the target is an enzyme, the compound could inhibit the enzyme’s activity, leading to changes in the cell’s function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate”. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it interacts with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Amidation: The final step involves the amidation of the thiazole ring with an appropriate amine to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
相似化合物的比较
Similar Compounds
- tert-Butyl N-(5-carbamoyl-4-phenyl-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(5-carbamoyl-4-ethyl-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(5-carbamoyl-4-isopropyl-1,3-thiazol-2-yl)carbamate
Uniqueness
The uniqueness of tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate lies in its specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and chemical reactivity. The presence of the methyl group at the 4-position of the thiazole ring can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a more effective bioactive compound compared to its analogs.
This detailed overview provides a comprehensive understanding of tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-5-6(7(11)14)17-8(12-5)13-9(15)16-10(2,3)4/h1-4H3,(H2,11,14)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVMUCKJVUECKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


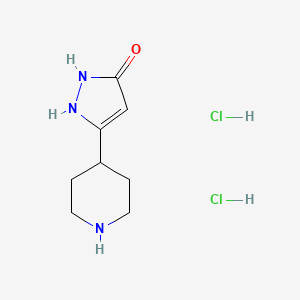
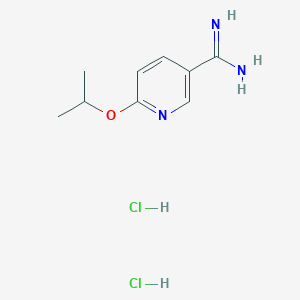
amine hydrochloride](/img/structure/B1378614.png)
![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)
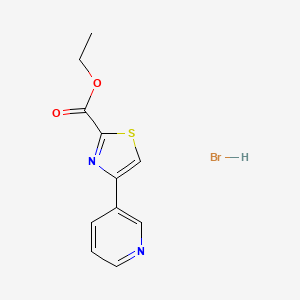
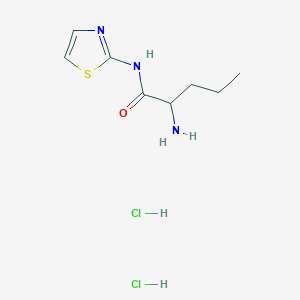
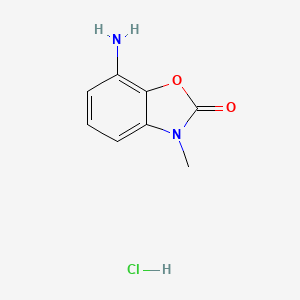
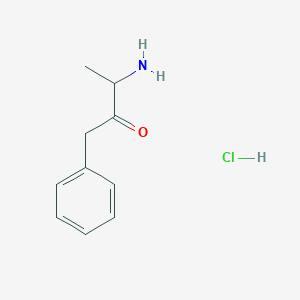
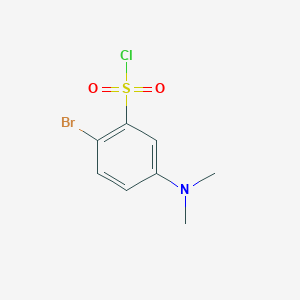
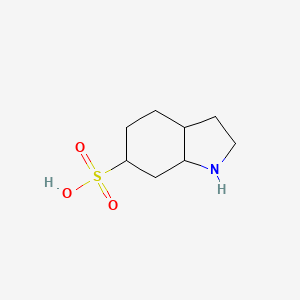
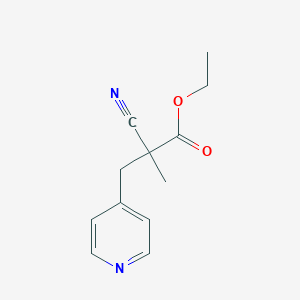
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
